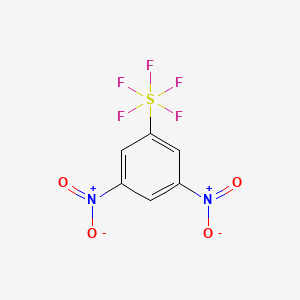

1-Pentafluorosulfanyl-3,5-dinitrobenzene

Description

Significance of Pentafluorosulfanyl (SF₅) Group in Chemical Research

The pentafluorosulfanyl (SF₅) group has emerged as a functional group of significant interest in medicinal chemistry, agrochemistry, and materials science. rowansci.comnih.gov Often dubbed a "super-trifluoromethyl group," its properties are similar to the trifluoromethyl (CF₃) group but more pronounced. nih.govenamine.net The SF₅ group is distinguished by a unique combination of characteristics:

High Electronegativity and Electron-Withdrawing Nature : The five fluorine atoms create a powerful electron-withdrawing effect, making the SF₅ group one of the most electronegative substituents in organic chemistry. rowansci.comresearchgate.net This property significantly influences the electronic environment of the molecule it is attached to. rowansci.com

Thermal and Chemical Stability : The strength of the sulfur-fluorine bonds gives the SF₅ group exceptional resistance to thermal decomposition and chemical attack, a desirable trait for developing robust materials and pharmaceuticals. rowansci.comrsc.org It is stable under a wide range of conditions, including oxidizing, reducing, and strongly acidic or basic environments. wikipedia.org

Lipophilicity : Despite its high polarity, the SF₅ group can increase the lipophilicity of a molecule, which can enhance properties like membrane permeability. rowansci.comnih.gov This is particularly valuable in drug design for improving bioavailability. rowansci.com

Unique Geometry : The SF₅ group has a pseudo-octahedral geometry, which provides a distinct three-dimensional profile compared to other functional groups. collectionscanada.gc.ca

Due to these properties, the SF₅ group is often used as a bioisostere to replace other chemical moieties such as trifluoromethyl, tert-butyl, halogen, or nitro groups in the design of new biologically active molecules. nih.govresearchgate.netnih.gov

| Property | SF₅ Group | CF₃ Group | NO₂ Group |

|---|---|---|---|

| Electronegativity (Pauling Scale, χ) | 3.65 researchgate.net | 3.36 researchgate.net | ~3.44 |

| Hammett Constant (σp) | 0.68 researchgate.net | 0.54 researchgate.net | 0.78 |

| Inductive Effect (σI) | 0.55 researchgate.net | 0.39 researchgate.net | 0.65 |

| Resonance Effect (σR) | 0.11 researchgate.net | 0.12 researchgate.net | 0.13 |

Context of Nitroaromatic Compounds in Advanced Synthesis

Nitroaromatic compounds are a cornerstone of the chemical industry, serving as crucial intermediates in the synthesis of a vast array of products, including pharmaceuticals, dyes, polymers, pesticides, and explosives. nih.govnumberanalytics.commdpi.com Their synthesis is typically achieved through electrophilic aromatic substitution, where a nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids, is introduced onto an aromatic substrate. nih.govnumberanalytics.com

The defining feature of nitroaromatic compounds is the strong electron-withdrawing nature of the nitro group (-NO₂). nih.govwikipedia.org This property has two major consequences for their role in synthesis:

It deactivates the aromatic ring towards further electrophilic substitution but facilitates nucleophilic aromatic substitution (SₙAr), allowing for the introduction of various nucleophiles. wikipedia.orgnumberanalytics.com

The nitro group can be readily reduced to an amino group (-NH₂), providing a gateway to the vast chemistry of aromatic amines, such as anilines, which are themselves vital synthetic precursors. wikipedia.orgnumberanalytics.com

This versatile reactivity makes nitroaromatic compounds indispensable building blocks in multi-step organic synthesis. mdpi-res.com

Positioning of 1-Pentafluorosulfanyl-3,5-dinitrobenzene within Aromatic SF₅ Chemistry

This compound is a key building block in the field of aromatic SF₅ chemistry. Its molecular structure features a benzene (B151609) ring substituted with one extremely electron-withdrawing SF₅ group and two powerful electron-withdrawing nitro groups at the meta positions. This substitution pattern renders the aromatic ring exceptionally electron-deficient, which dictates its chemical behavior and synthetic utility.

The primary role of this compound is as a versatile intermediate for the synthesis of more complex, highly functionalized SF₅-containing aromatic compounds. Research has demonstrated its utility as a precursor in reactions such as fluorodenitration, where one of the nitro groups is replaced by a fluorine atom to yield compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. nih.govresearchgate.net This highlights its susceptibility to nucleophilic aromatic substitution, a reaction pathway that is greatly enhanced by the combined electron-withdrawing power of the three substituents.

The synthesis of this compound itself can be achieved through a multi-step process starting from more accessible materials. One patented method begins with 4-(pentafluorosulfanyl)toluene, which undergoes nitration and subsequent oxidation to produce the target compound. google.com

| Step | Starting Material | Key Reagents | Product |

|---|---|---|---|

| 1 | 4-(Pentafluorosulfanyl)toluene | Nitrating Agent (e.g., HNO₃/H₂SO₄) | 2-Nitro-4-(pentafluorosulfanyl)toluene |

| 2 | 2-Nitro-4-(pentafluorosulfanyl)toluene | Nitrating Agent (e.g., HNO₃/H₂SO₄) | 2,6-Dinitro-4-(pentafluorosulfanyl)toluene |

| 3 | 2,6-Dinitro-4-(pentafluorosulfanyl)toluene | Oxidizing Agent (e.g., Na₂Cr₂O₇/H₂SO₄) | 2,6-Dinitro-4-(pentafluorosulfanyl)benzoic acid |

| 4 | 2,6-Dinitro-4-(pentafluorosulfanyl)benzoic acid | Heat (Decarboxylation) | This compound |

In essence, this compound serves as a pivotal molecular scaffold. The high reactivity of the ring towards nucleophiles allows for the strategic replacement of its nitro groups, while the nitro groups themselves can be chemically transformed (e.g., reduced to amines), providing multiple avenues for diversification and the construction of novel, high-value SF₅-aromatic compounds.

Properties

IUPAC Name |

(3,5-dinitrophenyl)-pentafluoro-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F5N2O4S/c7-18(8,9,10,11)6-2-4(12(14)15)1-5(3-6)13(16)17/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKOJSPARVGXPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])S(F)(F)(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F5N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Pentafluorosulfanyl 3,5 Dinitrobenzene and Analogues

Precursor Synthesis and Derivatization Strategies

A key approach to synthesizing 1-pentafluorosulfanyl-3,5-dinitrobenzene involves the construction of a precursor molecule that already contains either the dinitrobenzene scaffold or the pentafluorosulfanyl group, followed by the introduction of the remaining functionalities.

Routes from Dinitrobenzene Derivatives

One of the most direct methods to obtain this compound is through the dinitration of pentafluorosulfanylbenzene. This electrophilic aromatic substitution is challenging due to the powerful deactivating nature of the SF₅ group, which is comparable in its electron-withdrawing strength to a nitro group.

In a study by Okazaki and Laali, the dinitration of 1-nitro-3-(pentafluorosulfanyl)benzene was successfully achieved to produce this compound. unf.edu The reaction requires forcing conditions, utilizing a potent nitrating system of nitronium tetrafluoroborate (B81430) (NO₂BF₄) in trifluoromethanesulfonic acid (TfOH) at an elevated temperature of 70 °C. unf.edu

An alternative, multi-step route starting from a more activated precursor has also been patented. This process begins with 4-(pentafluorosulfanyl)toluene, which undergoes dinitration to form 2,6-dinitro-4-(pentafluorosulfanyl)toluene. Subsequent oxidation of the methyl group yields 2,6-dinitro-4-(pentafluorosulfanyl)benzoic acid, which is then decarboxylated to afford the target molecule, this compound. google.com

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1-Nitro-3-(pentafluorosulfanyl)benzene | NO₂BF₄, TfOH, 70 °C | This compound | Not specified | unf.edu |

| 4-(Pentafluorosulfanyl)toluene | 1. Nitrating agent; 2. Oxidizing agent; 3. Decarboxylation | This compound | Not specified | google.com |

Approaches Involving Pentafluorosulfanyl Precursors

The synthesis of this compound can also be approached by utilizing it as a precursor for other complex molecules. For instance, this compound can undergo fluorodenitration, where one of the nitro groups is displaced by a fluoride (B91410) ion. nih.govbeilstein-journals.org This reaction, when carried out with a reagent such as tetrabutylammonium (B224687) fluoride (TBAF) hydrate (B1144303), results in the clean substitution of a single nitro group to yield 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. nih.govbeilstein-journals.org This demonstrates the utility of this compound as a valuable building block for the synthesis of other highly functionalized SF₅-aromatics.

Direct Fluorination Techniques

Direct fluorination is a powerful method for the formation of the pentafluorosulfanyl group, typically from sulfur-containing precursors like thioethers or disulfides. This approach is one of the two major industrial-scale methods for producing SF₅-aromatics. nih.govbeilstein-journals.org

Fluorination of Thioether and Disulfide Precursors

The reaction of 1,2-bis(3-nitrophenyl)disulfane with elemental fluorine can also lead to the formation of byproducts, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, through over-fluorination and subsequent substitution reactions. nih.govbeilstein-journals.org

Scope and Limitations of Direct Fluorination in SF₅ Formation

The scope of direct fluorination for the synthesis of SF₅-aromatics is generally limited to electron-deficient systems, as the highly reactive elemental fluorine can lead to unwanted side reactions with electron-rich arenes. beilstein-journals.orgbeilstein-journals.org The presence of strongly electron-withdrawing groups, such as nitro groups, is often a prerequisite for a successful reaction. beilstein-journals.orgbeilstein-journals.org

However, the presence of multiple nitro groups, as in the case of a dinitrophenyl precursor, can significantly hinder the reaction. The extreme deactivation of the aromatic ring can make the oxidative fluorination of the sulfur center more difficult, potentially requiring harsher reaction conditions and leading to lower yields and a higher likelihood of side product formation. The regioselectivity of the fluorination and the potential for over-fluorination are also significant considerations that can limit the utility of this method for highly substituted and deactivated substrates.

Umemoto's Synthesis and Related Pathways for SF₅-Aromatics

An alternative to direct fluorination with elemental fluorine is the two-step process developed by Umemoto and coworkers. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net This method offers the advantages of avoiding the direct handling of F₂ gas, generally providing better yields, and having a broader substrate scope. nih.govbeilstein-journals.org

The Umemoto synthesis typically involves the treatment of an aryl thiol or diaryl disulfide with chlorine in the presence of an alkali metal fluoride to form an arylsulfur chlorotetrafluoride (ArSF₄Cl) intermediate. beilstein-journals.orgresearchgate.net In the second step, this intermediate is treated with a fluoride source, such as zinc(II) fluoride (ZnF₂) or hydrogen fluoride (HF), to yield the final arylsulfur pentafluoride. beilstein-journals.orgresearchgate.net

Fluorodenitration and Halogen-Exchange Approaches

Fluorodenitration represents a key strategic approach for modifying SF₅-substituted nitroaromatics. This method involves the substitution of a nitro group (–NO₂) with a fluorine atom, providing a pathway to novel building blocks that can be further functionalized.

A significant synthetic route for producing functionalized SF₅-nitrobenzenes is the direct conversion of dinitro precursors. beilstein-journals.orgnih.gov Specifically, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene can be prepared via the fluorodenitration of this compound. beilstein-journals.orgbeilstein-journals.orgnih.gov This transformation is effectively carried out using tetrabutylammonium fluoride (TBAF) hydrate as the fluoride source. beilstein-journals.orgnih.gov The reaction proceeds cleanly, yielding the desired monofluorinated product. beilstein-journals.orgnih.gov This conversion is crucial as it provides access to a versatile intermediate for subsequent nucleophilic aromatic substitution reactions. beilstein-journals.orgnih.gov

Regioselectivity is a critical aspect of these substitution reactions. In the fluorodenitration of this compound, the reaction demonstrates high selectivity, with the clean substitution of only one of the two nitro groups to afford 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. beilstein-journals.orgnih.govresearchgate.net

The resulting product, containing both a fluorine atom and a nitro group, offers a platform for further selective transformations. In subsequent nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom is preferentially replaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgbeilstein-journals.orgnih.gov This indicates that under these SNAr conditions, the fluorine atom is a more facile leaving group than the remaining nitro group. The strong electron-withdrawing properties of both the SF₅ group and the remaining nitro group activate the aromatic ring, facilitating the substitution of the fluorine atom. beilstein-journals.org

The table below details the nucleophilic aromatic substitution of the fluorine atom in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with various nucleophiles. beilstein-journals.orgresearchgate.net

| Entry | Nucleophile/Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | MeOH/KOH | MeOH, reflux, 1 h | 3-methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 81 |

| 2 | EtOH/KOH | EtOH, reflux, 1 h | 3-ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 85 |

| 3 | PhOH/K₂CO₃ | DMF, 100 °C, 2 h | 3-nitro-5-phenoxy-1-(pentafluorosulfanyl)benzene | 88 |

| 4 | PhSH/K₂CO₃ | DMF, 25 °C, 10 min | 3-nitro-5-(phenylthio)-1-(pentafluorosulfanyl)benzene | 96 |

| 5 | NH₃·H₂O | DMSO, 25 °C, 3 h | 3-nitro-5-(pentafluorosulfanyl)aniline | 84 |

| 6 | Piperidine | DMSO, 25 °C, 30 min | 1-(3-nitro-5-(pentafluorosulfanyl)phenyl)piperidine | 94 |

Emerging Synthetic Methods for SF₅-Substituted Nitrobenzenes

While direct fluorination of diaryl disulfides and Umemoto's synthesis are considered the two main approaches for creating aromatic SF₅ compounds, other methodologies are emerging to expand the chemical space of SF₅-substituted nitrobenzenes. beilstein-journals.orgnih.govresearchgate.net One powerful process is the Vicarious Nucleophilic Substitution (VNS). beilstein-journals.orgnih.gov

VNS allows for the introduction of substituents onto the aromatic ring of nitro(pentafluorosulfanyl)benzenes by substituting a hydrogen atom. beilstein-journals.orgnih.gov The reaction of 1-nitro-4-(pentafluorosulfanyl)benzene with various carbanions provides 2-substituted derivatives in good to high yields. nih.gov Similarly, the VNS of 1-nitro-3-(pentafluorosulfanyl)benzene results in a mixture of 4- and 6-substituted products, demonstrating regioselectivity in the substitution. nih.gov This method efficiently enables the C-H functionalization of the nitro-SF₅-aromatic core, providing access to a diverse range of derivatives that would be difficult to obtain through classical methods. beilstein-journals.orgnih.gov

Challenges in Accessibility of Key SF₅-Containing Building Blocks

Despite the significant potential of SF₅-containing compounds, their broader application is often hindered by the limited accessibility of key building blocks. beilstein-journals.orgbeilstein-journals.orguochb.cz The synthesis of these foundational molecules can be cumbersome and low-yielding, which presents a major bottleneck for research and development in this area. rsc.orgchemrxiv.org

Two primary factors contribute to this challenge:

Harsh Reagents and Conditions: Established industrial-scale methods, such as the direct fluorination of nitro-substituted diaryl disulfides, require the use of hazardous reagents like elemental fluorine. beilstein-journals.orgresearchgate.net Such demanding conditions can limit the practicality and accessibility of these syntheses, particularly for laboratory-scale research.

Reactivity and Mechanistic Investigations of 1 Pentafluorosulfanyl 3,5 Dinitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

The presence of the strongly deactivating SF₅ and two nitro groups makes the aromatic ring of 1-pentafluorosulfanyl-3,5-dinitrobenzene highly activated towards SNAr reactions. In these reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. In the case of this compound, one of the nitro groups can act as the leaving group.

While specific studies detailing a broad range of SNAr reactions on this compound are not extensively documented, its reactivity can be confidently inferred from studies on the closely related and similarly activated compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. beilstein-journals.orgnih.gov In fact, the synthesis of this fluoro-analogue is achieved through the fluorodenitration of this compound, a clear indication of the lability of the nitro group towards nucleophilic displacement. beilstein-journals.orgnih.gov

Reactions with Oxygen-Centered Nucleophiles

The reaction of this compound with fluoride (B91410) ions, a well-documented example of an SNAr reaction with an oxygen-centered nucleophile (in its hydrated form), demonstrates the facile displacement of a nitro group. The reaction with tetrabutylammonium (B224687) fluoride (TBAF) hydrate (B1144303) results in the clean substitution of one nitro group to yield 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. beilstein-journals.orgnih.gov

Based on the reactivity of the analogous 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, it is anticipated that this compound would react readily with various other oxygen-centered nucleophiles. For instance, reactions with alkoxides such as methoxide (B1231860) and ethoxide, in the presence of a base like potassium hydroxide, would be expected to proceed efficiently to yield the corresponding alkoxy-substituted dinitrobenzene derivatives. Similarly, phenoxides are also expected to be effective nucleophiles in this context. The table below illustrates the expected outcomes based on the reactions of the fluoro-analogue. nih.gov

| Nucleophile | Reagent | Expected Product |

| Fluoride | TBAF hydrate | 1-Fluoro-3-nitro-5-(pentafluorosulfanyl)benzene |

| Methoxide | Methanol, KOH | 1-Methoxy-3,5-dinitro-2-(pentafluorosulfanyl)benzene |

| Ethoxide | Ethanol, KOH | 1-Ethoxy-3,5-dinitro-2-(pentafluorosulfanyl)benzene |

| Phenoxide | Phenol, K₂CO₃ | 1-Phenoxy-3,5-dinitro-2-(pentafluorosulfanyl)benzene |

Reactions with Nitrogen-Centered Nucleophiles

Nitrogen-centered nucleophiles, such as primary and secondary amines, are expected to react readily with this compound. The high electrophilicity of the aromatic ring would facilitate the attack by the amine, leading to the displacement of a nitro group and the formation of the corresponding N-substituted dinitroaniline derivatives. Based on studies with the fluoro-analogue, it is predicted that amines like morpholine, piperidine, and pyrrolidine (B122466) would yield the corresponding substitution products in good yields when heated in the presence of a mild base like potassium carbonate in a polar aprotic solvent such as DMF. nih.gov

| Nucleophile | Reagent | Expected Product |

| Morpholine | Morpholine, K₂CO₃ | 4-(3,5-Dinitro-4-(pentafluorosulfanyl)phenyl)morpholine |

| Piperidine | Piperidine, K₂CO₃ | 1-(3,5-Dinitro-4-(pentafluorosulfanyl)phenyl)piperidine |

| Pyrrolidine | Pyrrolidine, K₂CO₃ | 1-(3,5-Dinitro-4-(pentafluorosulfanyl)phenyl)pyrrolidine |

| Ammonia | NH₄OH | 3,5-Dinitro-4-(pentafluorosulfanyl)aniline |

Reactions with Sulfur-Centered Nucleophiles

Sulfur-centered nucleophiles, which are generally soft and highly polarizable, are also expected to be effective in SNAr reactions with this compound. Thiolates, such as thiophenoxide, are predicted to displace a nitro group to form the corresponding aryl thioether. The reaction would likely proceed under conditions similar to those used for oxygen and nitrogen nucleophiles, for example, by heating with potassium carbonate in DMF. nih.gov

| Nucleophile | Reagent | Expected Product |

| Thiophenoxide | Thiophenol, K₂CO₃ | (3,5-Dinitro-4-(pentafluorosulfanyl)phenyl)(phenyl)sulfane |

Stereoelectronic Effects of the SF₅ and Nitro Groups on SNAr Reactivity

The exceptional reactivity of this compound in SNAr reactions is a direct consequence of the powerful stereoelectronic effects exerted by the SF₅ and nitro substituents.

Pentafluorosulfanyl (SF₅) Group: The SF₅ group is one of the most electron-withdrawing groups known in organic chemistry, surpassing even the trifluoromethyl (CF₃) group in this regard. Its strong inductive (-I) effect significantly depletes the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. The octahedral geometry of the SF₅ group also contributes to its electronic influence.

Nitro (NO₂) Groups: The nitro groups are also potent electron-withdrawing groups, operating through both a strong inductive (-I) and a powerful resonance (-M) effect. The resonance effect is particularly effective when the nitro groups are positioned ortho or para to the site of nucleophilic attack, as they can delocalize the negative charge of the Meisenheimer intermediate, thereby stabilizing it. In this compound, the nitro groups are meta to each other but are ortho and para to the positions of potential nucleophilic attack on the unsubstituted carbons, and are ipso to the carbons where substitution of the nitro group itself can occur.

The synergistic combination of the strong inductive effect of the SF₅ group and the inductive and resonance effects of the two nitro groups results in a highly electron-deficient aromatic system, which dramatically lowers the activation energy for the formation of the Meisenheimer intermediate, the rate-determining step in most SNAr reactions. This cumulative electron withdrawal makes the displacement of a nitro group, typically a poor leaving group, a feasible process.

Vicarious Nucleophilic Substitution (VNS) Processes

Vicarious nucleophilic substitution is a powerful method for the C-H functionalization of electron-deficient aromatic compounds. In a VNS reaction, a carbanion bearing a leaving group at the nucleophilic center attacks the aromatic ring, followed by the elimination of the leaving group from the intermediate adduct to restore aromaticity.

Carbon-Centered Nucleophile Additions

In the case of this compound, the most likely positions for VNS attack would be the C2, C4, and C6 positions, which are ortho and para to the nitro groups and ortho to the SF₅ group. The reaction with a carbanion like chloromethyl phenyl sulfone in the presence of a strong base would be expected to yield the corresponding substituted product. The table below outlines the expected products from VNS reactions based on the reactivity of related compounds. nih.govnih.gov

| Carbanion Source | Reagent | Expected Product |

| Chloromethyl phenyl sulfone | PhSO₂CH₂Cl, t-BuOK | 1-(Phenylsulfonyl)methyl-2,4-dinitro-6-(pentafluorosulfanyl)benzene |

| Trimethylsulfoxonium iodide | (CH₃)₃S(O)I, t-BuOK | 1-Methyl-2,4-dinitro-6-(pentafluorosulfanyl)benzene |

| Diethyl (chloromethyl)phosphonate | (EtO)₂P(O)CH₂Cl, t-BuOK | Diethyl (2,4-dinitro-6-(pentafluorosulfanyl)benzyl)phosphonate |

The regioselectivity of the VNS reaction on this compound would be influenced by both the electronic and steric effects of the substituents. The strong directing effect of the nitro groups would favor attack at the ortho and para positions, while the bulky SF₅ group might sterically hinder attack at the adjacent C2 and C6 positions to some extent.

Halogen-Based VNS Transformations

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings. While direct VNS transformations on this compound are not extensively detailed in the provided research, the reactivity of closely related compounds provides significant insight. For instance, the derivative 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which can be synthesized from this compound, readily undergoes VNS reactions. nih.govresearchgate.net In these reactions, a nucleophile bearing a leaving group attacks the aromatic ring at a position occupied by a hydrogen atom.

This reactivity suggests that the parent dinitro compound would also be an excellent substrate for VNS. Halogen-based VNS would typically involve a carbanion stabilized by an adjacent halogen atom, which attacks the electron-poor aromatic ring. The strong activation provided by the two nitro groups and the pentafluorosulfanyl group would direct the nucleophile to the positions ortho and para to these substituents (positions 2, 4, and 6). Given the substitution pattern, attack would occur at positions 2, 4, or 6.

Table 1: Plausible Halogen-Based VNS Reactions

| Position of Substitution | Potential Reagent | Expected Product |

|---|---|---|

| C-2 / C-6 | CHCl₃, base | 1-(Dichloromethyl)-2-pentafluorosulfanyl-4,6-dinitrobenzene |

| C-4 | CH₂Cl₂, base | 1-(Chloromethyl)-4-pentafluorosulfanyl-2,6-dinitrobenzene |

Reduction Chemistry of Nitro Groups

The reduction of the nitro groups on this compound is a key transformation for synthesizing corresponding amino compounds, which are valuable building blocks. The pentafluorosulfanyl group is exceptionally stable and generally resistant to common reducing agents, allowing for selective transformation of the nitro functionalities. collectionscanada.gc.ca

The selective reduction of one nitro group in a polynitroaromatic compound is a common challenge in organic synthesis. stackexchange.comwikipedia.org The choice of reagent and reaction conditions determines whether one or both nitro groups are reduced. For dinitro compounds, achieving mono-reduction can be accomplished using specific reagents that are sensitive to the electronic and steric environment of the nitro groups. stackexchange.com

Common methods for the selective reduction of an aromatic nitro group that could be applied to this compound include:

Zinin Reduction : This classic method uses sodium sulfide (B99878) or polysulfides in an aqueous or alcoholic solution. echemi.com It is particularly effective for the selective reduction of one nitro group in dinitro and trinitro aromatic compounds. stackexchange.comechemi.com

Catalytic Hydrogenation : Using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas can reduce nitro groups. wikipedia.org Careful control of stoichiometry, pressure, and reaction time is necessary to achieve selective mono-reduction.

Metal-Acid Systems : Reagents such as tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or iron in acetic acid (Fe/CH₃COOH) are effective for reducing nitro groups to amines. wikipedia.org Modifying the conditions can sometimes favor the reduction of a single group.

The two nitro groups in this compound are chemically equivalent due to the molecule's symmetry. Therefore, selective mono-reduction will statistically yield 3-nitro-5-(pentafluorosulfanyl)aniline, but the reaction may also produce the diamino compound and unreacted starting material.

The complete reduction of both nitro groups leads to the formation of 3,5-diamino-1-(pentafluorosulfanyl)benzene. This transformation requires stronger reducing conditions or a higher stoichiometric amount of the reducing agent compared to selective mono-reduction.

Table 2: Reduction Products of this compound

| Reaction Type | Typical Reagents | Product |

|---|---|---|

| Selective Mono-reduction | Na₂S / H₂O (Zinin Reduction) | 3-Nitro-5-(pentafluorosulfanyl)aniline |

| Complete Di-reduction | H₂ (g), Pd/C, excess | 3,5-Diamino-1-(pentafluorosulfanyl)benzene |

| Complete Di-reduction | SnCl₂ / HCl, excess | 3,5-Diamino-1-(pentafluorosulfanyl)benzene |

These resulting amino-pentafluorosulfanylbenzenes are versatile intermediates for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, leveraging the unique properties imparted by the SF₅ group. researchgate.netnih.gov

Electrophilic Aromatic Substitution (EAS) with Deactivating Substituents

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces a hydrogen atom on an aromatic ring. masterorganicchemistry.com The success of these reactions is highly dependent on the electronic nature of the substituents already present on the ring. The this compound ring is exceptionally deactivated towards EAS.

Both the nitro group (NO₂) and the pentafluorosulfanyl (SF₅) group are powerful electron-withdrawing substituents. nih.govcollectionscanada.gc.ca They function as strong deactivating groups and are meta-directing. In this molecule, the C-2, C-4, and C-6 positions are all meta to at least one of the existing substituents. However, the cumulative deactivating effect of two NO₂ groups and one SF₅ group makes the aromatic ring extremely electron-poor. As a result, subjecting this compound to standard EAS conditions (e.g., nitration with HNO₃/H₂SO₄, Friedel-Crafts alkylation/acylation) is highly unlikely to result in a reaction. The energy barrier for the formation of the cationic Wheland intermediate would be prohibitively high. Therefore, further substitution on the ring via electrophilic attack is considered synthetically unfeasible under normal conditions.

Photoreactivity and Excited State Chemistry

The photoreactivity of aromatic nitro compounds has been a subject of interest due to their applications in photochemistry and their role in environmental transformations. The presence of the SF₅ group can further influence the excited-state properties of the molecule.

Upon absorption of UV light, nitroaromatic compounds are promoted to an excited state. The subsequent chemical pathways can be complex and may include:

Intramolecular Rearrangement : The excited nitro group can rearrange to a nitrite (B80452) group (–ONO), which can then lead to the formation of phenolic compounds.

C-N Bond Cleavage : Homolytic cleavage of the carbon-nitro bond can occur, generating an aryl radical and a nitrogen dioxide radical (•NO₂). mdpi.com This pathway is often observed in the gas phase or under high-energy conditions. In the case of 3,5-difluoro-2,4,6-trinitroanisole, the cleavage of the C-N bond is identified as a key trigger in its thermal decomposition. mdpi.com

Hydrogen Abstraction : The excited nitro group can abstract a hydrogen atom from an adjacent substituent or a solvent molecule, initiating radical reactions.

For this compound, the extreme stability of the S-F bonds means the SF₅ group is unlikely to participate directly in photoreactions. collectionscanada.gc.ca The photochemistry would be dominated by the nitro groups. Light-induced C-N bond cleavage is a plausible transformation, potentially leading to radical species. The specific products and mechanisms would depend on the wavelength of light used and the reaction medium. The high electronegativity of the SF₅ group would influence the electronic distribution in the excited state, potentially altering the quantum yields and reaction pathways compared to other dinitrobenzene derivatives. rowansci.com

Biphotonic Dissociation and Radical Intermediates

The photochemistry of nitroaromatic compounds is a field of significant interest due to their applications in energetic materials and as phototriggers. nih.gov While specific studies on the biphotonic dissociation of this compound are not prevalent, the behavior of related dinitroaromatic compounds provides a framework for understanding its potential photochemical pathways.

Upon absorption of photons, nitroaromatic molecules can undergo a variety of processes, including intersystem crossing to triplet states and dissociation to produce radical intermediates. rsc.org For dinitrobenzene derivatives, photolysis can lead to the cleavage of a nitro group, generating a phenyl radical and nitrogen dioxide (NO₂), or it can involve more complex rearrangements.

Table 1: Potential Radical Intermediates in the Photolysis of this compound

| Intermediate | Formation Pathway | Significance |

| 1-Pentafluorosulfanyl-3,5-dinitrophenyl radical | Homolytic cleavage of a C-NO₂ bond | A primary radical that can initiate further reactions. |

| Nitrogen Dioxide (NO₂) | Cleavage of a C-NO₂ bond | A reactive species that can participate in secondary reactions. |

| Nitroxide radicals | Rearrangement or secondary reactions | Can be more stable and observable by techniques like ESR. |

The presence of the strongly electron-withdrawing SF₅ group is expected to influence the electronic structure of the excited states and the stability of any radical intermediates formed. It is plausible that biphotonic excitation could provide the necessary energy to access higher excited states, leading to different dissociation pathways than single-photon absorption. Transient absorption spectroscopy is a key technique used to observe the short-lived intermediates in these photochemical reactions, with studies on other nitroaromatic compounds revealing complex dynamics on timescales from femtoseconds to microseconds. nih.govacs.org

Metal-Catalyzed Cross-Coupling Reactions (if applicable to specific derivatives)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com While direct examples involving this compound are scarce, the reactivity of both nitroarenes and pentafluorosulfanyl arenes in such reactions suggests that its derivatives could be viable coupling partners.

Nitroarenes have been successfully employed as electrophiles in various cross-coupling reactions, where the nitro group is displaced. rhhz.netacs.org This denitrative coupling offers an alternative to the more common use of haloarenes. acs.org Palladium, nickel, and copper-based catalytic systems have been developed for these transformations. rhhz.net

Similarly, arenes bearing a pentafluorosulfanyl group can participate in cross-coupling reactions. The strong electron-withdrawing nature of the SF₅ group can influence the reactivity of the aromatic ring.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

| Reaction Type | Potential Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Palladium-based | Biaryl derivative |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper-based | Arylalkyne derivative |

| Buchwald-Hartwig Amination | Amine | Palladium-based | Arylamine derivative |

Given the presence of two nitro groups, selective coupling at one position while retaining the other for subsequent functionalization could be a synthetic challenge. The reaction conditions would need to be carefully optimized to achieve the desired selectivity.

Influence of the Pentafluorosulfanyl Group on Reaction Stereochemistry

The SF₅ group is sterically demanding, which can lead to diastereoselectivity in reactions by favoring the approach of reagents from the less hindered face of the molecule. Electronically, the SF₅ group is strongly electron-withdrawing, which can influence the transition state geometry and stability in reactions that involve the development of charge.

In nucleophilic aromatic substitution reactions, which are likely to be facile for this compound due to the two activating nitro groups, the SF₅ group could influence the regioselectivity if there were other leaving groups present. In reactions involving a chiral center adjacent to the SF₅-substituted ring, the group's steric bulk could play a crucial role in controlling the stereochemical outcome.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and through-space proximity of magnetically active nuclei.

The NMR spectra of 1-Pentafluorosulfanyl-3,5-dinitrobenzene are characterized by distinct signals corresponding to the aromatic protons, carbons, and the unique pentafluorosulfanyl (SF₅) group.

¹H NMR: The proton NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. The two equivalent protons on the aromatic ring (H-2 and H-6) would appear as a single signal, as would the proton at the C-4 position. The strong electron-withdrawing nature of the two nitro groups and the pentafluorosulfanyl group would significantly deshield these protons, shifting their resonance to a lower field (higher ppm value).

¹³C NMR: The carbon NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom in the benzene (B151609) ring. The carbon atom attached to the SF₅ group (C-1) and the carbons bearing the nitro groups (C-3 and C-5) are expected to appear at characteristic chemical shifts influenced by the strong electron-withdrawing effects of these substituents. The remaining aromatic carbons (C-2, C-4, and C-6) will also have their chemical shifts dictated by the substitution pattern.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for compounds containing the pentafluorosulfanyl group. researchgate.net The SF₅ group typically displays a characteristic AX₄ spin system, resulting in two distinct signals: a doublet for the four equatorial fluorine atoms (Fₑ) and a quintet for the single axial fluorine atom (Fₐ). researchgate.net The chemical shifts for these fluorine atoms are generally found in specific regions of the ¹⁹F NMR spectrum.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | H-2, H-6 | 8.5 - 9.0 | Doublet | ~2-3 Hz (⁴JH-H) |

| ¹H | H-4 | 8.8 - 9.2 | Triplet | ~2-3 Hz (⁴JH-H) |

| ¹³C | C-1 | 150 - 155 | Singlet | - |

| ¹³C | C-3, C-5 | 148 - 152 | Singlet | - |

| ¹³C | C-2, C-6 | 120 - 125 | Singlet | - |

| ¹³C | C-4 | 125 - 130 | Singlet | - |

| ¹⁹F | Fₑ (4F) | ~60 - 80 | Doublet | ~140-150 Hz (²JFₑ-Fₐ) |

| ¹⁹F | Fₐ (1F) | ~80 - 100 | Quintet | ~140-150 Hz (²JFₑ-Fₐ) |

Note: The predicted values are based on typical ranges for similarly substituted aromatic compounds and may vary depending on the solvent and experimental conditions.

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity within the molecule, various two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. In this case, it would show a correlation between the signals of the aromatic protons, confirming their neighboring positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would be used to definitively assign the ¹³C signals for the protonated carbons (C-2, C-4, and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique is crucial for assigning the quaternary (non-protonated) carbons, such as C-1, C-3, and C-5, by observing their long-range couplings to the aromatic protons.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of the exact elemental formula of the molecular ion. For this compound (C₆H₃F₅N₂O₄S), HRMS would be expected to provide a molecular ion peak with a measured m/z value that closely matches the calculated exact mass, thereby confirming its elemental composition.

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₆H₃F₅N₂O₄S | 309.9737 |

| [M+H]⁺ | C₆H₄F₅N₂O₄S | 310.9815 |

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. For this compound, the fragmentation is expected to be influenced by the presence of the nitro groups and the SF₅ group.

Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (46 Da) and NO (30 Da). The pentafluorosulfanyl group can also fragment, leading to the loss of fluorine atoms or the entire SF₅ group. The analysis of these fragment ions helps to piece together the structure of the original molecule.

Table 3: Plausible Mass Spectrometric Fragments

| m/z | Possible Fragment Ion | Possible Neutral Loss |

| 263 | [C₆H₃F₅OS]⁺ | NO₂ |

| 217 | [C₆H₃F₅S]⁺ | 2 x NO₂ |

| 183 | [C₆H₃N₂O₄S]⁺ | SF₅ |

| 127 | [SF₅]⁺ | C₆H₃N₂O₄ |

| 75 | [C₆H₃]⁺ | SF₅, 2 x NO₂ |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound will be dominated by bands corresponding to the vibrations of the nitro groups, the aromatic ring, and the pentafluorosulfanyl group.

Nitro Group Vibrations: The nitro group (NO₂) has strong and characteristic stretching vibrations. The asymmetric stretching mode typically appears in the range of 1500-1560 cm⁻¹, while the symmetric stretching mode is found between 1335 and 1370 cm⁻¹.

Aromatic Ring Vibrations: The benzene ring exhibits several characteristic vibrations, including C-H stretching (around 3000-3100 cm⁻¹), C=C stretching (in the 1400-1600 cm⁻¹ region), and various in-plane and out-of-plane bending modes.

Pentafluorosulfanyl Group Vibrations: The SF₅ group also has characteristic vibrational modes, including S-F stretching and bending vibrations, which are expected to appear in the fingerprint region of the spectrum.

Table 4: Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Asymmetric NO₂ Stretch | 1520 - 1560 | IR, Raman |

| Symmetric NO₂ Stretch | 1340 - 1370 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| S-F Stretch | 700 - 900 | IR, Raman |

| C-S Stretch | 600 - 700 | IR, Raman |

Vibrational Analysis of SF₅ and Nitro Functionalities

The vibrational spectrum of this compound is dominated by the characteristic modes of its functional groups. The pentafluorosulfanyl group, with its D₄ᵥ local symmetry, gives rise to a series of distinct stretching and bending vibrations. Concurrently, the nitro groups contribute their own well-defined symmetric and asymmetric stretching frequencies.

For aromatic nitro compounds, the asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in specific regions of the infrared (IR) and Raman spectra. The asymmetric stretching mode generally appears in the 1625–1540 cm⁻¹ range, while the symmetric stretching mode is found between 1400–1360 cm⁻¹. ijsr.net Additionally, deformation vibrations of the NO₂ group, such as scissoring, rocking, wagging, and twisting, contribute to signals in the lower frequency region of the spectrum. ijsr.net

The vibrational modes for the SF₅ group are also well-characterized. These include S-F stretching and F-S-F bending modes. The analysis of related dinitrobenzene compounds, such as 2-(benzylsulfanyl)-3,5-dinitrobenzoic acid, through computational methods like Density Functional Theory (DFT) can provide further insight into the expected vibrational wavenumbers and potential energy distribution for the dinitro-aromatic system. nih.gov

A theoretical vibrational analysis of this compound would be expected to show the following key features:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| NO₂ | Asymmetric Stretching | 1625 - 1540 |

| NO₂ | Symmetric Stretching | 1400 - 1360 |

| NO₂ | In-plane Deformation (Scissoring) | ~590 - 500 |

| SF₅ | S-F (axial) Stretch | Typically higher frequency |

| SF₅ | S-F (equatorial) Stretch | Typically lower frequency |

| C-S | Stretching | Characteristic region |

| Aromatic Ring | C-H Stretching | ~3100 - 3000 |

| Aromatic Ring | C=C Stretching | ~1600 - 1450 |

Note: Specific wavenumbers for the SF₅ and C-S stretching in this particular molecule require experimental data or high-level computational modeling.

Characteristic Spectral Signatures

Beyond vibrational spectroscopy, Nuclear Magnetic Resonance (NMR) provides critical data for structural elucidation. The ¹⁹F NMR spectrum is particularly informative for compounds containing the pentafluorosulfanyl group. Due to the unique geometry of the SF₅ group, with one axial and four equatorial fluorine atoms, a characteristic spectral pattern emerges. This typically consists of a doublet corresponding to the four equatorial fluorines and a quintet for the single axial fluorine. collectionscanada.gc.ca The chemical shifts are generally found around +60 to +90 ppm. collectionscanada.gc.ca

The ¹H NMR spectrum would be simpler, showing signals corresponding to the aromatic protons. For this compound, the symmetry of the molecule would lead to specific chemical shifts and coupling patterns for the protons at the 2, 4, and 6 positions of the benzene ring.

Mass spectrometry would reveal the molecular weight of the compound and provide fragmentation patterns that could help confirm its structure.

| Spectroscopic Technique | Key Signature | Expected Observation |

| ¹⁹F NMR | Axial and Equatorial Fluorines | A doublet (4F, equatorial) and a quintet (1F, axial) in a 4:1 integration ratio, typically between +60 and +90 ppm. collectionscanada.gc.ca |

| ¹H NMR | Aromatic Protons | Signals corresponding to the three protons on the dinitro-substituted ring, with shifts influenced by the SF₅ and NO₂ groups. |

| FT-IR / FT-Raman | NO₂ and SF₅ vibrations | Characteristic stretching and bending frequencies as detailed in the vibrational analysis section. ijsr.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions. rsc.org While a specific crystal structure for this compound is not publicly available, analysis of related compounds allows for a reasoned prediction of its key structural features.

In the crystal structure of 1,3,5-trimethyl-2,4-dinitrobenzene, the nitro groups are significantly twisted out of the plane of the aromatic ring, with dihedral angles of 55.04° and 63.23°. nih.gov This twisting is a common feature in sterically crowded nitroaromatic compounds, as it relieves steric strain between the bulky nitro groups and adjacent substituents. A similar significant rotation of the nitro groups would be expected in this compound.

The SF₅ group itself has a square pyramidal geometry around the sulfur atom. X-ray data from other pentafluorosulfanyl arenes show that the axial S-F bond is typically longer than the four equatorial S-F bonds. rsc.org Intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, would also be anticipated to play a role in the crystal packing.

Conformational Analysis and Isomerism

Conformational analysis of this compound primarily concerns the rotation of the SF₅ and NO₂ groups relative to the benzene ring. Due to the free rotation around the C-S and C-N single bonds, different conformers are possible.

The orientation of the nitro groups is heavily influenced by steric hindrance. As seen in related crystal structures, the nitro groups are expected to be twisted out of the plane of the benzene ring to minimize steric repulsion with the adjacent SF₅ group and aromatic protons. nih.gov

The pentafluorosulfanyl group also exhibits rotational conformations. The staggered conformation of the SF₅ group relative to the ortho protons on the ring is generally favored. rsc.org The energy barrier for rotation around the C-S bond in arylsulfur pentafluorides is a subject of both experimental and computational study.

Due to the meta-substitution pattern (1,3,5), structural isomerism is limited for this specific compound. The primary focus of conformational analysis would be on the rotational barriers of the substituent groups and identifying the lowest energy conformer, which could be achieved through computational chemistry methods.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like 1-pentafluorosulfanyl-3,5-dinitrobenzene. Through sophisticated calculations, insights into its geometry, electronic landscape, and reactivity can be gained.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for predicting the electronic structure and geometry of molecules. arxiv.org For this compound, DFT calculations are used to determine its most stable three-dimensional arrangement, known as the ground state geometry. These calculations optimize the positions of all atoms to find the configuration with the minimum energy. arxiv.org

Methods such as those employing the B3LYP functional or others like PBE0 and SCAN, combined with basis sets like 6-31G(d,p) or def2-TZVP, are standard for such geometry optimizations. arxiv.orgresearchgate.net The calculations would confirm the pseudo-octahedral geometry of the SF5 group and the planar nature of the benzene (B151609) ring. Key structural parameters, including bond lengths and angles, are predicted with high accuracy, often showing excellent agreement with experimental data where available. researchgate.net

Table 1: Representative Geometric Parameters from DFT Calculations This table presents typical values for the types of bonds present in the molecule. Specific optimized values for this compound would be derived from a dedicated DFT calculation.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-S Bond Length | ~1.78 - 1.82 Å |

| S-F (axial) Bond Length | ~1.58 - 1.62 Å |

| S-F (equatorial) Bond Length | ~1.56 - 1.60 Å |

| C-N (nitro) Bond Length | ~1.47 - 1.50 Å |

| N-O (nitro) Bond Length | ~1.21 - 1.24 Å |

| C-S-F (equatorial) Bond Angle | ~90° |

| F (axial)-S-F (equatorial) Bond Angle | ~90° |

| O-N-O Bond Angle | ~125° |

Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Energies)

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). mdpi.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. nih.gov For this compound, the presence of three powerful electron-withdrawing groups (one SF5 and two NO2) is expected to significantly lower the energy of the LUMO, making the molecule a strong electron acceptor. The HOMO, localized on the benzene ring, would also be stabilized, leading to a relatively large HOMO-LUMO gap, which is characteristic of kinetically stable compounds.

Table 2: Representative Frontier Molecular Orbital Energies Values are based on analogous systems from computational studies and serve as estimations to illustrate the electronic properties.

| Orbital | Estimated Energy (eV) | Characteristic |

|---|---|---|

| HOMO | -7.0 to -8.0 | Electron-donating ability (low) |

| LUMO | -2.5 to -3.5 | Electron-accepting ability (high) |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | High kinetic stability |

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. researchgate.net Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-deficient), which are favorable for nucleophilic attack. researchgate.net

For this compound, the MEP map would show intense regions of negative potential around the oxygen atoms of the two nitro groups. The hydrogen atoms on the benzene ring would exhibit moderately positive potential. A key feature of SF5-substituted arenes is the region of positive potential on the axial fluorine atom, often referred to as a σ-hole. The strong electron-withdrawing nature of the two nitro groups would further intensify the electron deficiency on the aromatic ring and enhance the positive character of the SF5 group's axial fluorine. This makes the carbon atoms attached to the nitro and SF5 groups highly susceptible to nucleophilic attack, a key feature in nucleophilic aromatic substitution (SNAr) reactions. walisongo.ac.id

Table 3: Qualitative Features of the Molecular Electrostatic Potential (MEP) Map

| Molecular Region | Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Oxygen atoms (NO₂) | Strongly Negative (Red) | Site for electrophilic attack/coordination |

| Aromatic Ring (π-system) | Generally Positive (Blue/Green) | Electron-deficient, prone to nucleophilic attack |

| Axial Fluorine (SF₅) | Positive (Blue) | σ-hole, site for nucleophilic/Lewis base interaction |

| Aromatic Hydrogens | Moderately Positive (Light Blue) | Potential for weak hydrogen bonding |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in mapping out the intricate pathways of chemical reactions, providing details that are often inaccessible through experimental methods alone. rsc.org By modeling reactants, products, and the high-energy species that connect them, a comprehensive picture of the reaction mechanism can be developed.

Transition State Characterization and Activation Energies

To understand how a reaction proceeds, it is crucial to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate and characterize the geometry of these fleeting structures. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the rate of the reaction.

A comprehensive computational study on the conversion of arylsulfur trifluorides (ArSF3) to arylsulfur pentafluorides (ArSF5) using elemental fluorine provides a relevant model. researchgate.net In this study, various pathways were considered for model reactants, including one with a nitro group substituent. The calculations, employing both density functional and wave function methods, explored several potential mechanisms:

a) Oxidative addition of F2

b) Polar addition of F2

c) Nonpolar addition involving fluorination of an ortho-carbon

d) A radical addition mechanism

The study concluded that for electron-deficient systems, the reaction likely proceeds through a radical mechanism. researchgate.net This involves the initial attack of a fluorine radical on the ArSF3 moiety, followed by propagation and termination steps. Such computational analyses can convincingly predict the most favorable reaction pathway by comparing the activation energies of all plausible routes.

Table 4: Summary of a Model Computational Study on a Related Reaction Based on the study of ArSF3 to ArSF5 conversion. researchgate.net

| Investigated Aspect | Computational Finding | Implication |

|---|---|---|

| Reaction Thermodynamics | The overall reaction is highly exergonic (ΔG⁰ ≈ -80 to -90 kcal/mol). | The formation of the product is highly favorable. |

| Plausible Pathways | Multiple pathways (polar, nonpolar, radical) were modeled. | A thorough mechanistic investigation was performed. |

| Favored Mechanism | A radical mechanism was identified as the most likely pathway. | Eliminates other non-radical possibilities. |

| Transition States | Energies and structures of transition states for each step were calculated. | Allows for the determination of rate-limiting steps. |

Solvent Effects in Reaction Dynamics

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these solvent effects through various methods. One common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). primescholars.com In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. primescholars.com

For instance, in the computational study of ArSF3 fluorination, the calculations were performed in acetonitrile (B52724) as the solvent. researchgate.net This approach allows for a more realistic simulation of the reaction environment, improving the accuracy of the calculated energies and geometries. rsc.org The choice of solvent can alter the stability of charged or polar intermediates and transition states, thereby changing the activation energies and potentially favoring one reaction pathway over another. mdpi.commdpi.com By comparing calculations performed in the gas phase with those including a solvent model, chemists can quantify the solvent's role in the reaction dynamics.

Molecular Dynamics (MD) Simulations

For instance, MD simulations have been extensively applied to study 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a well-known energetic material with a similar polysubstituted benzene core. dtic.mil In such simulations, a force field, which is a set of parameters describing the potential energy of the system, is employed to calculate the forces between atoms and predict their subsequent motion over time. dtic.mil Force fields like AMBER and COMPASS are commonly used for organic molecules and can be adapted for novel compounds. nih.govmdpi.com

A typical MD simulation protocol involves several key steps:

System Setup: A simulation box is created containing the molecule of interest, often solvated in a suitable medium to mimic condensed-phase conditions. nih.gov

Energy Minimization: The initial geometry of the system is optimized to remove any unfavorable steric clashes and bring the system to a local energy minimum.

Equilibration: The system is gradually heated and pressurized to the desired simulation conditions (e.g., specific temperature and pressure) while allowing the molecule to relax and reach a stable state.

Production Run: The simulation is run for a significant period (from nanoseconds to microseconds) to collect data on the trajectory of each atom. nih.gov

From the collected trajectories, various properties can be analyzed, including:

Conformational Analysis: Identifying the preferred spatial arrangements of the substituents (the SF₅ and NO₂ groups) and the flexibility of the benzene ring.

Intermolecular Interactions: In a condensed phase simulation, the nature and strength of interactions between neighboring molecules, such as van der Waals forces and electrostatic interactions, can be quantified. These interactions are crucial for understanding the crystal packing and bulk properties of the material. mdpi.com

Thermodynamic Properties: Properties such as density, heat capacity, and cohesive energy density can be calculated from the simulation data, providing theoretical predictions that can be compared with experimental values. mdpi.com

The following interactive table provides a hypothetical representation of the kind of data that could be generated from an MD simulation of this compound in a crystalline state, based on typical parameters evaluated for similar energetic materials.

| Simulation Parameter | Hypothetical Value | Significance |

|---|---|---|

| Simulation Time | 100 ns | Ensures adequate sampling of conformational space. |

| Temperature | 300 K | Represents ambient conditions. |

| Pressure | 1 atm | Represents ambient conditions. |

| Calculated Density | 1.95 g/cm³ | Provides insight into crystal packing efficiency. |

| Cohesive Energy Density | 250 kJ/mol | Indicates the strength of intermolecular forces. |

| Dihedral Angle (C-S bond) | Fluctuates around 90° | Describes the rotational freedom of the SF₅ group. |

| Dihedral Angle (C-N bond) | Fluctuates around 30° | Describes the orientation of the nitro groups relative to the benzene ring. |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. For a compound like this compound, which is of interest in materials science, QSPR can be a valuable tool for predicting its properties without the need for extensive experimental synthesis and characterization.

Prediction of Molecular Descriptors

The foundation of any QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For this compound, a wide array of descriptors can be calculated using various computational chemistry software packages. These descriptors can be broadly categorized as:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices.

Quantum Chemical Descriptors: These are obtained from quantum mechanical calculations (e.g., using Density Functional Theory) and provide information about the electronic properties of the molecule. Key quantum chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate or accept electrons, respectively, and are crucial for understanding its reactivity.

Partial Atomic Charges: These describe the distribution of electron density within the molecule.

The following interactive table showcases some of the key molecular descriptors that would be calculated for this compound in a QSPR study.

| Descriptor Type | Descriptor Name | Predicted Value (Arbitrary Units for Illustration) | Relevance |

|---|---|---|---|

| Topological | Wiener Index | 150 | Describes molecular branching. |

| Geometrical | Molecular Surface Area | 250 Ų | Influences intermolecular interactions and solubility. |

| Geometrical | Molecular Volume | 200 ų | Related to density and crystal packing. |

| Quantum Chemical | HOMO Energy | -8.5 eV | Indicates electron-donating ability (lower value suggests weaker donor). |

| Quantum Chemical | LUMO Energy | -3.0 eV | Indicates electron-accepting ability (lower value suggests stronger acceptor). |

| Quantum Chemical | Dipole Moment | 3.5 D | Reflects molecular polarity. |

Correlation with Reactivity and Stability Parameters

Once a comprehensive set of molecular descriptors has been calculated, the next step in QSPR modeling is to establish a mathematical relationship between these descriptors and a specific property of interest, such as reactivity or stability. For a dinitrobenzene derivative, these properties could include thermal stability, impact sensitivity, or reactivity towards nucleophiles.

This is typically achieved using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms. The goal is to develop a predictive model of the form:

Property = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

For this compound, a QSPR model for thermal stability might reveal that descriptors related to bond strength (e.g., bond dissociation energies calculated quantum mechanically) and molecular rigidity are the most influential. Similarly, a model for reactivity in nucleophilic aromatic substitution could be strongly correlated with the partial positive charge on the carbon atoms of the benzene ring and the LUMO energy.

Assessment of Substituent Effects

The chemical and physical properties of this compound are profoundly influenced by the nature of its substituents: the pentafluorosulfanyl (SF₅) group and the two nitro (NO₂) groups. A computational assessment of these substituent effects is crucial for understanding the molecule's behavior.

Electron-Withdrawing Character of SF₅ vs. other Halogenated Groups

The pentafluorosulfanyl group is recognized as a "super-trifluoromethyl" group due to its potent electron-withdrawing capabilities. This strong inductive effect arises from the high electronegativity of the fluorine atoms. dtic.mil To quantify and compare its electron-withdrawing strength relative to other halogenated groups, computational methods are employed.

One common approach is to calculate the Hammett substituent constants (σ) or other electronic parameters using quantum chemical methods. For instance, the electrostatic potential on the aromatic ring can be computed to visualize the extent of electron withdrawal. A more positive electrostatic potential on the ring indicates a stronger electron-withdrawing effect.

Computational studies have consistently shown that the SF₅ group is a significantly stronger electron-withdrawing group than trifluoromethyl (CF₃) and individual halogens (F, Cl, Br, I). This is reflected in various calculated properties:

Acidity of a Protic Site: The calculated pKa of a benzoic acid substituted with SF₅ is lower (more acidic) than that of its CF₃ or halogen-substituted counterparts.

¹⁹F NMR Chemical Shifts: The chemical shift of a fluorine probe on the aromatic ring can be correlated with the electron-donating or -withdrawing nature of other substituents.

Core Electron Binding Energies: Calculated using methods like X-ray Photoelectron Spectroscopy (XPS) simulations, these energies are sensitive to the local electronic environment.

The following interactive table provides a comparative overview of the calculated electron-withdrawing strength of the SF₅ group against other common halogenated substituents. The values are illustrative and based on general trends reported in computational chemistry literature.

| Substituent | Hammett Constant (σm) - Calculated | Relative Electron-Withdrawing Strength |

|---|---|---|

| -F | +0.34 | Moderate |

| -Cl | +0.37 | Moderate |

| -Br | +0.39 | Moderate |

| -I | +0.35 | Moderate |

| -CF₃ | +0.43 | Strong |

| -SF₅ | +0.61 | Very Strong |

Steric and Electronic Influences of Nitro and SF₅ Groups

Both the nitro and pentafluorosulfanyl groups exert significant steric and electronic influences on the 1,3,5-trisubstituted benzene ring.

Electronic Influences:

Inductive Effect (-I): Both NO₂ and SF₅ are strongly electron-withdrawing through the sigma bond network due to the high electronegativity of the constituent atoms (N, O, S, F). dtic.mil This effect deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution.

Resonance Effect (-R or -M): The nitro group can withdraw electron density from the pi-system of the benzene ring through resonance, further deactivating the ortho and para positions. The SF₅ group, in contrast, is generally considered to have a negligible resonance effect.

The combination of two nitro groups and one SF₅ group makes the aromatic ring of this compound exceptionally electron-deficient. This high degree of electron deficiency is a key determinant of its chemical reactivity and potential applications.

Steric Influences:

Steric Hindrance: The SF₅ group is sterically demanding, with a size comparable to a tert-butyl group. The nitro groups, while smaller, are not planar with the benzene ring and also contribute to steric crowding.

Conformational Preferences: The steric bulk of these groups influences their preferred orientation relative to the benzene ring and to each other. Computational studies, such as potential energy surface scans, can be used to determine the most stable conformations and the energy barriers to rotation around the C-S and C-N bonds. This steric hindrance can affect the accessibility of the aromatic ring to reagents, potentially influencing reaction rates and regioselectivity.

Research Applications and Utility As a Chemical Building Block

Precursor in the Synthesis of Novel Aromatic Systems

The primary utility of 1-pentafluorosulfanyl-3,5-dinitrobenzene in synthetic chemistry is as a foundational building block for constructing more complex SF₅-substituted aromatic molecules. Its reactivity allows for the stepwise and regioselective introduction of various functional groups.

A key transformation of this compound is its conversion into an even more versatile intermediate through fluorodenitration. In this reaction, one of the two nitro groups is selectively replaced by a fluorine atom. nih.gov

The reaction with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), cleanly substitutes one nitro group, yielding 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. nih.gov This intermediate is highly valuable because the newly introduced fluorine atom is activated for nucleophilic aromatic substitution (SₙAr). Researchers have successfully displaced this fluorine with a wide range of oxygen, sulfur, and nitrogen nucleophiles to afford novel 3,5-disubstituted SF₅-benzenes. nih.gov This two-step process, starting from the dinitro compound, provides a reliable pathway to a diverse library of functionalized SF₅-aromatics that would be difficult to access through other means.

The table below summarizes various nucleophilic aromatic substitution reactions performed on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the direct derivative of the title compound.

| Nucleophile | Reagent | Resulting Functional Group | Product Class |

|---|---|---|---|

| Methanol | CH₃OH / KOH | -OCH₃ (Methoxy) | Aryl Ether |

| Ethanol | C₂H₅OH / KOH | -OC₂H₅ (Ethoxy) | Aryl Ether |

| Phenol | PhOH / K₂CO₃ | -OPh (Phenoxy) | Diaryl Ether |

| Thiophenol | PhSH / K₂CO₃ | -SPh (Phenylthio) | Diaryl Sulfide (B99878) |

| Morpholine | C₄H₉NO / K₂CO₃ | -N(CH₂CH₂)₂O (Morpholinyl) | Aryl Amine |

| Piperidine | C₅H₁₁N / K₂CO₃ | -N(CH₂)₅ (Piperidinyl) | Aryl Amine |

The synthetic utility extends beyond simple monofunctionalization. The derivatives obtained from the SₙAr reactions described above still contain a nitro group, which can be further modified to create multifunctional aromatic scaffolds. For instance, the nitro group can be reduced to an amine, which can then participate in a wide range of reactions, such as amide bond formation or diazotization, to introduce additional complexity.

Furthermore, the intermediate 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene can undergo vicarious nucleophilic substitution (VNS). nih.gov This reaction allows for the introduction of carbon, oxygen, or nitrogen nucleophiles at the 4-position of the ring, ortho to the SF₅ group. This provides a regioselective method for creating trisubstituted SF₅-benzene derivatives, yielding highly elaborate and multifunctional aromatic scaffolds from a relatively simple starting material.

Role in Functional Materials Research

The unique electronic properties of the pentafluorosulfanyl group—specifically its extreme electronegativity and stability—make it a highly attractive substituent for the design of advanced functional materials. rsc.orgresearchgate.net this compound serves as a potential starting point for such molecules.

The SF₅ group is a powerful electron-withdrawing group that can create a strong dipole moment when incorporated into aromatic systems. researchgate.net This property is crucial for the design of optoelectronic materials, including liquid crystals and components for organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net While specific examples detailing the conversion of this compound into a final liquid crystal product are not extensively documented, its derivatives are ideal precursors. By replacing the nitro groups with other functional moieties (e.g., alkyl chains, cyano groups, or other aromatic rings) through established synthetic routes, chemists can design molecules with the specific polarities and shapes required for liquid crystalline phases. tcichemicals.com The high dipole moment imparted by the SF₅ group is particularly beneficial for creating liquid crystals with high dielectric anisotropy, a key parameter for display technologies. tcichemicals.comnih.gov

The combination of a high-density substituent (SF₅) and multiple energetic nitro groups on a single aromatic ring makes this compound a compound of interest in the field of high-energy materials (HEMs). The introduction of fluorine-containing groups is a known strategy to increase the density and potential detonation performance of energetic compounds. researchgate.net However, research suggests that for aromatic polynitro compounds, the inclusion of an SF₅ group does not necessarily improve stability or detonation properties as effectively as other groups like -CF₃. Theoretical studies are often used to predict the energetic properties of such molecules. For comparison, the standard enthalpy of formation for the parent compound 1,3,5-trinitrobenzene (B165232) is +46.9 kJ·mol⁻¹. nist.gov Computational studies on SF₅-nitroaromatics are required to determine key performance indicators like heat of formation, detonation velocity, and pressure to fully assess their potential as HEMs.

Bioisosteric Applications in Medicinal Chemistry Research

In medicinal chemistry, the strategic replacement of one functional group with another that has similar physical or electronic properties—a concept known as bioisosterism—is a cornerstone of drug design. The pentafluorosulfanyl group is often considered a "super-trifluoromethyl" group and has been investigated as a bioisostere for the trifluoromethyl (-CF₃), tert-butyl, and even nitro groups. researchgate.netnih.gov Its introduction can favorably modulate a molecule's lipophilicity, metabolic stability, and binding affinity. researchgate.netmdpi.com